2-Bromo-3-(propan-2-yloxy)aniline
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Overview
Description
2-Bromo-3-(propan-2-yloxy)aniline is an organic compound with the molecular formula C9H12BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a propan-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(propan-2-yloxy)aniline typically involves the bromination of 3-(propan-2-yloxy)aniline. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could result in various substituted anilines .
Scientific Research Applications
2-Bromo-3-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-(propan-2-yloxy)aniline involves its interaction with various molecular targets. The bromine atom and propan-2-yloxy group influence its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets would depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
3-(Propan-2-yloxy)aniline: Lacks the bromine atom, affecting its reactivity and applications.
2-Chloro-3-(propan-2-yloxy)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
2-Bromo-3-(propan-2-yloxy)aniline is unique due to the presence of both the bromine atom and the propan-2-yloxy group. This combination imparts distinct reactivity and makes it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2-bromo-3-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWNYWOKXPDUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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